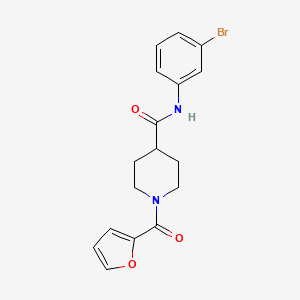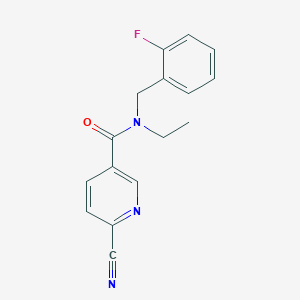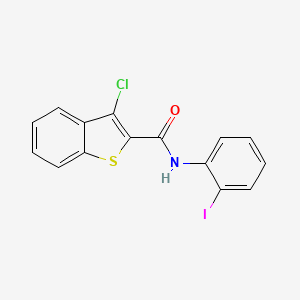![molecular formula C18H21N5O3 B5382218 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid, also known as ANCCA (AAA-Nuclear Coactivator of Cancer Cells), is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. ANCCA is a potent inhibitor of the AAA+ ATPase family of proteins, which play a crucial role in regulating chromatin remodeling and transcriptional activation.
Mecanismo De Acción
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the ATPase activity of the AAA+ family of proteins, which are involved in chromatin remodeling and transcriptional activation. By inhibiting the ATPase activity of these proteins, 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid prevents the formation of functional transcriptional complexes, leading to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been shown to have several biochemical and physiological effects in cancer cells. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the expression of several oncogenic genes, including c-Myc, Cyclin D1, and Survivin, while upregulating the expression of tumor suppressor genes, including p21 and p27. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-XL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has also been extensively studied in various cancer cell lines, making it a well-established tool for cancer research. However, 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Direcciones Futuras
For 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid research include identifying the optimal dose and treatment schedule for 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid, investigating its potential as a combination therapy with chemotherapy and radiation therapy, and exploring its potential applications in other diseases, such as neurodegenerative disorders and viral infections.
Métodos De Síntesis
The synthesis of 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been described in several research articles. The most commonly used method involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with piperazine in the presence of triethylamine and DMF (N,N-dimethylformamide). The resulting intermediate is then reacted with 4-aminobenzoic acid in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine to yield 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid.
Aplicaciones Científicas De Investigación
4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid inhibits the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
4-[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(8-9-18(25)26)23-12-10-22(11-13-23)16-7-6-15(20-21-16)19-14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,20)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWAXNRCPYLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)
![N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)



![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)
![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382197.png)

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B5382225.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-(2-thienylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5382226.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)